![molecular formula C14H24N4O2 B1377673 tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate CAS No. 1443981-00-7](/img/structure/B1377673.png)
tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate
Overview
Description
The compound “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” is a chemical compound with the molecular formula C14H24N4O2 . It contains a total of 45 bonds, including 21 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 1 double bond, and 5 aromatic bonds. The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 Triazole .
Molecular Structure Analysis
The molecular structure of “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” includes a five-membered triazole ring and a six-membered cyclohexyl ring . The molecule also contains a carbamate group attached to a tert-butyl group .Physical And Chemical Properties Analysis
The compound “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” has a molecular weight of 280.37 g/mol. It is available in powder form . The compound is stored at room temperature .Scientific Research Applications
Enantioselective Synthesis of Carbocyclic Analogues : The compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated in a crystal structure analysis (Ober et al., 2004).
Metal Complexes and Redox Chemistry : It plays a role in the formation of metal complexes with Ru, Zn, and Ni, showing potential in redox chemistry applications (Pryjomska-Ray et al., 2018).
Molecular Crystal Structures : The compound contributes to the formation of isostructural families of compounds, linking molecules via bifurcated hydrogen and halogen bonds (Baillargeon et al., 2017).
Selective Deprotection and Acylation : It is used in the synthesis of polyamides with independently removable amino-protecting groups, demonstrating its utility in selective deprotection and acylation reactions (Pak et al., 1998).
Synthesis of Tridentate Carbazole-Based Click Ligands : The compound is involved in the synthesis of novel tridentate carbazole-based ligands with applications in metalation and redox properties, highlighting its role in click-reaction chemistry (Wang et al., 2011).
Molecular Structure Analysis and Quantum Chemical Calculations : Research has been conducted to confirm the molecular structure of compounds containing tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate using X-ray diffraction, NMR spectroscopy, and quantum chemical calculations (Boraei et al., 2021).
Safety And Hazards
The safety and hazards associated with “tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate” include the following precautionary statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is not intended for human or veterinary use and is for research use only.
properties
IUPAC Name |
tert-butyl N-[1-(cyclohexylmethyl)triazol-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)15-12-10-18(17-16-12)9-11-7-5-4-6-8-11/h10-11H,4-9H2,1-3H3,(H,15,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAWFJNUGWEVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=N1)CC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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